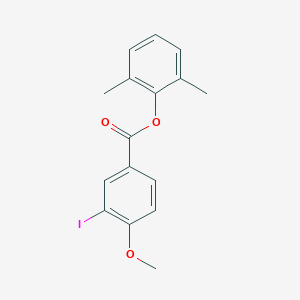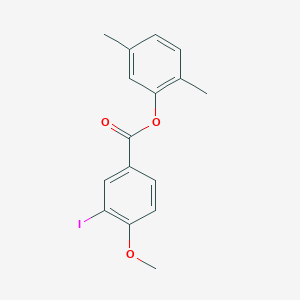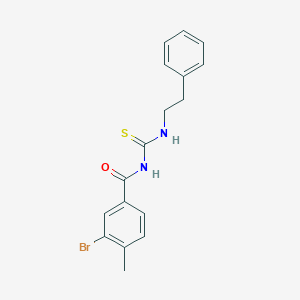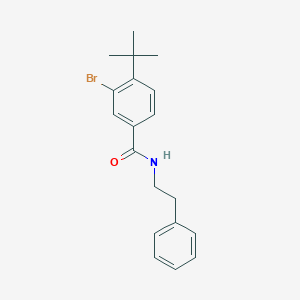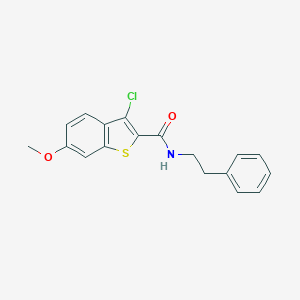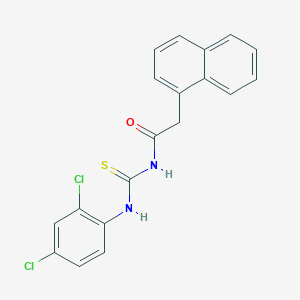![molecular formula C21H24ClN3O4S2 B320363 2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide](/img/structure/B320363.png)
2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyclohexylsulfamoyl group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-(cyclohexylsulfamoyl)aniline to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A plant growth regulator with a simpler structure.
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with structural similarities.
Uniqueness
2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from simpler phenoxy derivatives .
Properties
Molecular Formula |
C21H24ClN3O4S2 |
|---|---|
Molecular Weight |
482 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C21H24ClN3O4S2/c22-18-8-4-5-9-19(18)29-14-20(26)24-21(30)23-15-10-12-17(13-11-15)31(27,28)25-16-6-2-1-3-7-16/h4-5,8-13,16,25H,1-3,6-7,14H2,(H2,23,24,26,30) |
InChI Key |
MZPMSQKDPVOZHN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


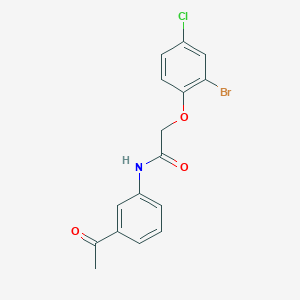
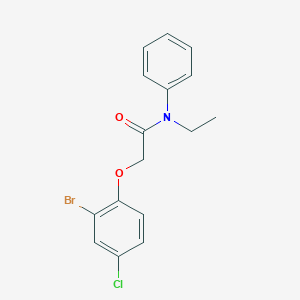
![5-Benzyl-2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320282.png)
![2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320283.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B320284.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320285.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B320286.png)
![[1,1'-Biphenyl]-2-yl 3-bromo-4-methoxybenzoate](/img/structure/B320290.png)
